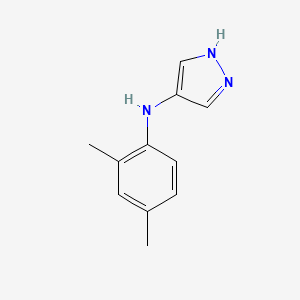
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 2,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
- 2,4-Dimethylformanilide
Uniqueness
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13) |
InChI-Schlüssel |
XCPASNTUQNSIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=CNN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
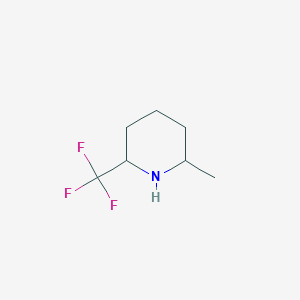
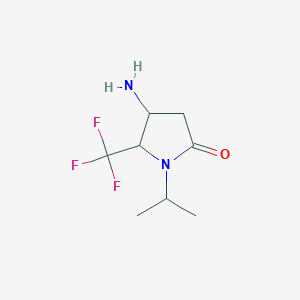
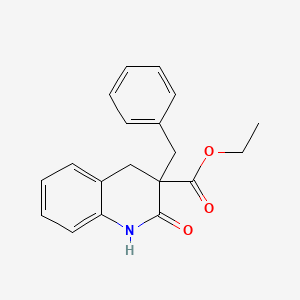

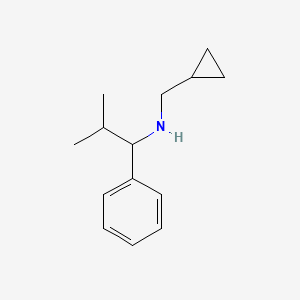
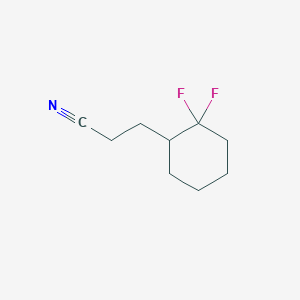
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)
![Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226007.png)
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)


![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13226029.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline](/img/structure/B13226031.png)
